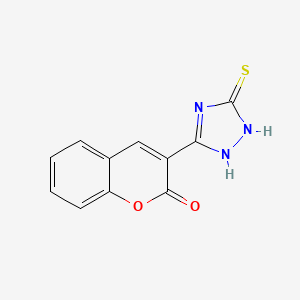
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran ring and a triazole ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran ring.
Scientific Research Applications
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-3-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- 2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide
Uniqueness
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is unique due to the combination of the benzopyran and triazole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
140886-43-7 |
|---|---|
Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-10-7(9-12-11(17)14-13-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H2,12,13,14,17) |
InChI Key |
KMNQXUMZTULRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=S)NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















